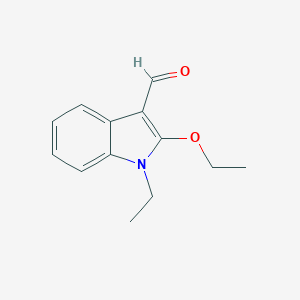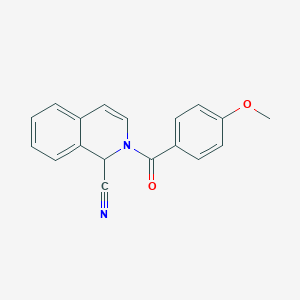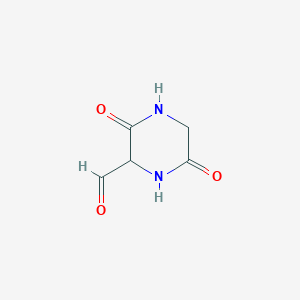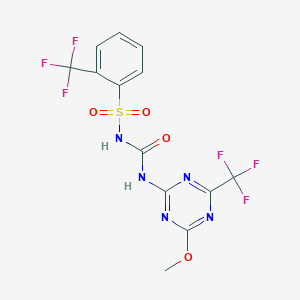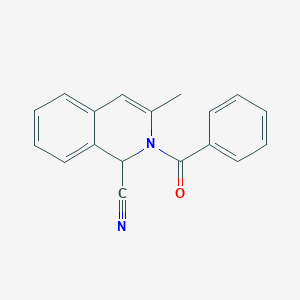
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile (BMIC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMIC belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile is not fully understood. However, it has been proposed that 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile also exhibits good solubility in common organic solvents, which makes it easy to handle in the laboratory. However, one limitation of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile is its low aqueous solubility, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is to explore the mechanism of action of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile and identify its molecular targets. Additionally, further studies are needed to evaluate the safety and toxicity of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile in vivo. Finally, the development of novel synthetic routes for 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile may lead to the discovery of new derivatives with improved biological activities.
Métodos De Síntesis
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile can be synthesized through a multistep process starting from 2-methylbenzoic acid. The first step involves the conversion of 2-methylbenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2-aminobenzonitrile in the presence of a base to form the corresponding amide. The amide is then cyclized using phosphorous oxychloride to give 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile in good yield.
Aplicaciones Científicas De Investigación
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has also been investigated for its neuroprotective and anti-inflammatory properties.
Propiedades
Número CAS |
21259-77-8 |
|---|---|
Nombre del producto |
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile |
Fórmula molecular |
C18H14N2O |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-benzoyl-3-methyl-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c1-13-11-15-9-5-6-10-16(15)17(12-19)20(13)18(21)14-7-3-2-4-8-14/h2-11,17H,1H3 |
Clave InChI |
XZDFOLUDAFZNQX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(N1C(=O)C3=CC=CC=C3)C#N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(N1C(=O)C3=CC=CC=C3)C#N |
Otros números CAS |
21259-77-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




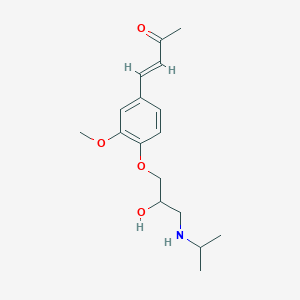
![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)
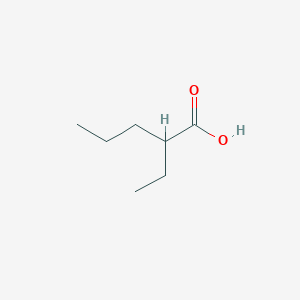
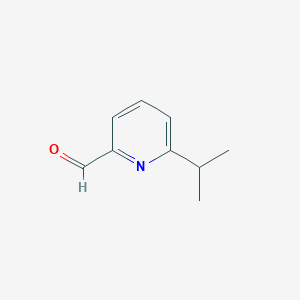
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)

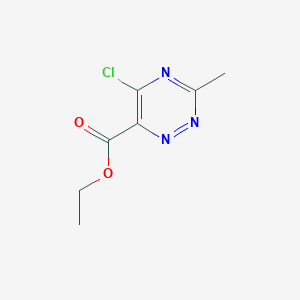
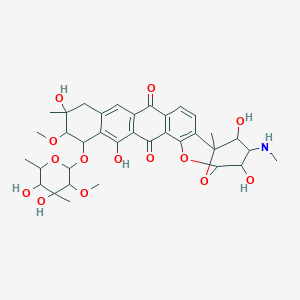
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
